![molecular formula C22H37NO9 B015772 Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside CAS No. 173725-22-9](/img/structure/B15772.png)
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
Overview
Description
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside, also known as OTAG, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a type of glycoside that is commonly used in biochemical and physiological experiments to study various cellular processes.
Scientific Research Applications
Antitubercular and Antibacterial Activities
This compound has been used in the synthesis of molecules with potential antitubercular and antibacterial activities . The process involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group .
Glycoside Research
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a potent glycoside . It plays a paramount role in the research of glycoclusters and vaccination strategies reliant upon carbohydrates .
Biochemical Applications
This compound is extensively utilized in the domain of biochemical . It’s multifaceted nature makes it a valuable asset in various biochemical research and applications .
Synthesis of β-Glycosides
The compound has been used in the practical synthesis of β-glycosides . For instance, mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane gave the corresponding β-glycosides in good yields .
Esterase Activity Research
Research has been conducted on the ability of Escherichia coli to grow on a series of acetylated and glycosylated compounds, including Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside . This research surmises that E. coli maintains low levels of nonspecific esterase activity .
Mechanism of Action
Target of Action
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a multifaceted compound extensively utilized in the domain of biochemical . .
Mode of Action
It is known to be a potent glycoside , which suggests it may interact with its targets through glycosidic bond formation or cleavage.
Biochemical Pathways
The compound plays a paramount role in the research of glycoclusters and vaccination strategies reliant upon carbohydrates
Pharmacokinetics
Some predicted physicochemical properties of the compound are available . The compound has a molecular weight of 459.53 Da, and a logP of 3.67, suggesting it has some degree of lipophilicity, which could influence its absorption and distribution in the body .
Result of Action
Given its role in carbohydrate-based research, it may influence cellular processes related to carbohydrate metabolism or recognition .
Action Environment
It’s worth noting that the compound is soluble in chloroform , which could have implications for its formulation and administration.
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWRBOCGIQFSER-ZGJYDULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585907 | |
Record name | Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside | |
CAS RN |
173725-22-9 | |
Record name | β-D-Glucopyranoside, octyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173725-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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